molecular formula C10H9NO2S2 B186834 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid CAS No. 3383-66-2

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Cat. No. B186834
CAS RN: 3383-66-2
M. Wt: 239.3 g/mol
InChI Key: ZRMKAMAPVMHSFW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a chemical compound with the CAS Number: 3383-66-2 . It has a molecular weight of 239.32 and its IUPAC name is 2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI key is ZRMKAMAPVMHSFW-UHFFFAOYSA-N .

Scientific Research Applications

1. Anticonvulsant Evaluation

  • Summary of Application : A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
  • Methods of Application : The anticonvulsant activity of the compounds was assessed using the 6 Hz psychomotor seizure test .
  • Results : The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

2. Biological Properties

  • Summary of Application : Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
  • Methods of Application : A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .
  • Results : Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity .

3. Green Chemistry

  • Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
  • Methods of Application : The synthesis of benzothiazoles is related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : For a comparative study, a ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .

4. Anticonvulsant Activity

  • Summary of Application : A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
  • Methods of Application : The anticonvulsant activity of the compounds was assessed using the 6 Hz psychomotor seizure test .
  • Results : The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

5. Biological Activities

  • Summary of Application : Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring. The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used due to its highly pharmaceutical and biological activity .
  • Methods of Application : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
  • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-6(9(12)13)14-10-11-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMKAMAPVMHSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387681
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

CAS RN

3383-66-2
Record name 2-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
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2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Reactant of Route 6
2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Citations

For This Compound
1
Citations
S Selberg, N Seli, E Kankuri, M Karelson - ACS omega, 2021 - ACS Publications
The RNA 6-N-methyladenosine (m6A) demethylase ALKBH5 has been shown to be oncogenic in several cancer types, including leukemia and glioblastoma. We present here the target…
Number of citations: 51 pubs.acs.org

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